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Introduction
Quantitative real-time PCR (qPCR) is a cornerstone of molecular biology, enabling precise

measurement of gene expression. The accuracy of relative quantification in qPCR is critically

dependent on the normalization of data to a stably expressed internal reference gene, often

called a housekeeping gene. While historically, genes like GAPDH (Glyceraldehyde-3-

phosphate dehydrogenase) and ACTB (Beta-actin) have been widely used, studies have

shown that their expression can vary significantly under different experimental conditions.

Ribonuclease P/MRP Subunit P30 (RPP30) has emerged as a superior internal reference gene

for qPCR in many contexts. RPP30 is a single-copy gene located on chromosome 10 in

humans and is a component of the ribonuclease P and MRP complexes, which are involved in

tRNA and rRNA processing, respectively.[1] Its expression has been found to be more stable

across a wide variety of human tissues compared to traditional housekeeping genes.[1] This

makes RPP30 an excellent choice for an internal control in a range of applications, including

pathogen detection, oncology research, and studies involving samples with variable DNA or

RNA content.[1]

These application notes provide a detailed protocol for the use of RPP30 as an internal

reference gene in qPCR experiments.
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Data Presentation: Expression Stability of RPP30
The stability of a reference gene's expression is paramount for accurate qPCR data

normalization. RPP30 has demonstrated high expression stability across numerous human

tissues. The following table provides an illustrative comparison of the average Cycle threshold

(Ct) values and stability of RPP30 compared to other commonly used housekeeping genes

across a panel of human tissues. A lower standard deviation in Ct values across different

tissues indicates higher stability.

Gene

Forward
Primer
Sequence
(5'-3')

Reverse
Primer
Sequence
(5'-3')

Average Ct
(across
tissues)

Standard
Deviation of Ct

RPP30

CTCTACAGTGA

AGAAACCTCG

GC

AGAGGCAAAG

GTTGCAGTGA

GC

~24 < 1.0

GAPDH
GAAGGTGAAG

GTCGGAGTCA

GAAGATGGTGA

TGGGATTTC
~22 > 1.5

ACTB
CACCATTGGCA

ATGAGCGGTTC

AGGTCTTTGCG

GATGTCCACGT
~21 > 2.0

Note: The Ct values are approximate and can vary based on the sample type, RNA quality, and

qPCR platform. The primer sequences are for human RPP30.

Experimental Protocol: qPCR using RPP30 as a
Reference Gene
This protocol outlines the steps for performing a SYBR Green-based qPCR assay using RPP30
as the internal reference gene.

RNA Extraction and cDNA Synthesis
RNA Extraction: Isolate total RNA from your experimental samples (cell lines or tissues)

using a standard RNA extraction kit according to the manufacturer's instructions. Ensure the
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use of DNase I treatment to remove any contaminating genomic DNA.

RNA Quantification and Quality Control: Determine the concentration and purity of the

extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be

between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity

cDNA reverse transcription kit with random primers or oligo(dT) primers, following the

manufacturer's protocol.

qPCR Reaction Setup
Prepare a Master Mix: For each gene (your gene of interest and RPP30), prepare a qPCR

master mix to ensure consistency across replicates. The volumes below are for a single 20

µL reaction. It is recommended to prepare enough master mix for all your samples plus 10%

extra to account for pipetting errors.

Component Volume per Reaction Final Concentration

2x SYBR Green qPCR Master

Mix
10 µL 1x

Forward Primer (10 µM stock) 0.8 µL 400 nM

Reverse Primer (10 µM stock) 0.8 µL 400 nM

Nuclease-free Water 3.4 µL -

Total Master Mix Volume 15 µL

Aliquot Master Mix: Pipette 15 µL of the appropriate master mix into each well of a 96-well or

384-well qPCR plate.

Add cDNA Template: Add 5 µL of diluted cDNA (typically 10-50 ng) to each well containing

the master mix.

Seal and Centrifuge: Seal the qPCR plate with an optically clear adhesive film. Briefly

centrifuge the plate to collect all components at the bottom of the wells.
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Thermal Cycling Conditions
Perform the qPCR on a real-time PCR instrument with the following thermal cycling conditions:

Stage Step Temperature Duration Cycles

1
Initial

Denaturation
95°C 10 minutes 1

2 Denaturation 95°C 15 seconds 40

Annealing/Exten

sion
60°C 1 minute

3
Melt Curve

Analysis
65°C to 95°C

Increments of

0.5°C for 5

seconds

1

Data Analysis
Determine Ct Values: The qPCR instrument software will determine the Ct value for each

sample.

Relative Quantification (ΔΔCt Method):

Normalize to RPP30: For each sample, calculate the ΔCt by subtracting the Ct value of

RPP30 from the Ct value of your gene of interest (ΔCt = CtGOI - CtRPP30).

Normalize to a Control Sample: Select one sample as your calibrator (e.g., untreated or

control group). Calculate the ΔΔCt by subtracting the ΔCt of the calibrator from the ΔCt of

each experimental sample (ΔΔCt = ΔCtsample - ΔCtcalibrator).

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

Mandatory Visualizations
Experimental Workflow for qPCR using RPP30
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Caption: A streamlined workflow for gene expression analysis using qPCR with RPP30 as the

reference gene.

RPP30 in Cellular Signaling Context
RPP30's primary role is in RNA processing. However, its expression has been correlated with

the activity of several signaling pathways, particularly in the context of cancer. For instance,

RPP30 expression is positively correlated with the Wnt signaling pathway in glioblastoma.[2]

The following diagram illustrates this relationship conceptually.
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Caption: Conceptual diagram showing the positive correlation between the Wnt signaling

pathway and RPP30 expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. New insights into the role of ribonuclease P protein subunit p30 from tumor to internal
reference - PMC [pmc.ncbi.nlm.nih.gov]

2. Reference genes for qRT-PCR normalisation in different tissues, developmental stages,
and stress conditions of Hypericum perforatum - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for RPP30 as a qPCR
Internal Reference Gene]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1677962#protocol-for-rpp30-as-an-internal-
reference-gene-in-qpcr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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